
Bis(3-hydroxypicolinic acid) trihydrate hydrogenvanadate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3-hydroxypicolinic acid) trihydrate hydrogenvanadate is a complex compound that combines the properties of 3-hydroxypicolinic acid and hydrogenvanadate
Synthetic Routes and Reaction Conditions:
Synthesis of 3-Hydroxypicolinic Acid: The synthesis of 3-hydroxypicolinic acid typically involves the reaction of picolinic acid with a suitable oxidizing agent under controlled conditions.
Formation of Hydrogenvanadate: Hydrogenvanadate can be synthesized by reacting vanadium compounds with water under specific conditions to form the hydrated vanadate ion.
Complexation: The complexation of 3-hydroxypicolinic acid with hydrogenvanadate involves mixing the two components in an aqueous solution, followed by crystallization to obtain the trihydrate form.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring purity, and implementing efficient crystallization techniques to produce the compound in large quantities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it loses electrons and forms oxidized products.
Reduction: Reduction reactions involve the gain of electrons, leading to the formation of reduced species.
Substitution: Substitution reactions can occur, where one ligand in the complex is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Substitution reactions typically require the presence of a suitable nucleophile and may be facilitated by heating or the use of a solvent.
Major Products Formed:
Oxidation Products: Oxidized forms of the compound, which may include vanadium oxides.
Reduction Products: Reduced forms of the compound, which may include vanadium(III) or vanadium(II) species.
Substitution Products: New complexes formed by the replacement of ligands.
科学研究应用
Chemistry: This compound is used in the study of coordination chemistry and the behavior of vanadium complexes. It serves as a model compound for understanding the interactions between organic ligands and metal ions.
Biology: In biological research, bis(3-hydroxypicolinic acid) trihydrate hydrogenvanadate is used to investigate the role of vanadium in biological systems, including its potential as a cofactor in enzymes.
Medicine: The compound has been explored for its potential medicinal properties, particularly in the treatment of diabetes and other metabolic disorders due to its insulin-mimetic activity.
Industry: In industrial applications, this compound is used in catalysis and materials science, where its unique properties can enhance the performance of catalysts and materials.
作用机制
The mechanism by which bis(3-hydroxypicolinic acid) trihydrate hydrogenvanadate exerts its effects involves its interaction with biological molecules and pathways. The vanadium ion in the compound can mimic the action of insulin by activating insulin receptors and promoting glucose uptake in cells. This mechanism is similar to that of vanadate-based compounds used in diabetes research.
Molecular Targets and Pathways:
Insulin Receptors: The compound interacts with insulin receptors, leading to the activation of downstream signaling pathways.
Glucose Transporters: It enhances the activity of glucose transporters, facilitating the uptake of glucose into cells.
Enzymes: The compound may also interact with enzymes involved in glucose metabolism, further promoting its insulin-mimetic effects.
相似化合物的比较
Vanadate Compounds: Other vanadate-based compounds, such as vanadyl sulfate, share similar insulin-mimetic properties.
Picolinic Acid Derivatives: Compounds derived from picolinic acid, such as picolinic acid itself and its derivatives, have similar coordination chemistry.
Uniqueness: Bis(3-hydroxypicolinic acid) trihydrate hydrogenvanadate is unique due to its specific combination of 3-hydroxypicolinic acid and hydrogenvanadate, which provides distinct chemical and biological properties compared to other similar compounds.
属性
IUPAC Name |
hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5NO3.4H2O.O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;;/h2*1-3,8H,(H,9,10);4*1H2;;/q;;;;;;;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDNSCJMZFXFMO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O[V]=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N2O11V |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10780461.png)
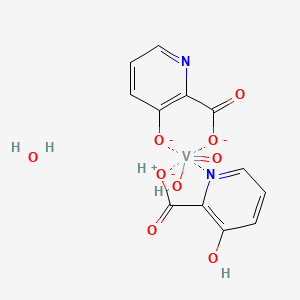
![1-But-2-en-2-yl-2,8,10-trichloro-3,9-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B10780471.png)
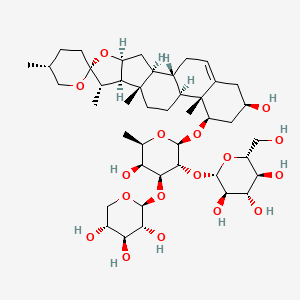
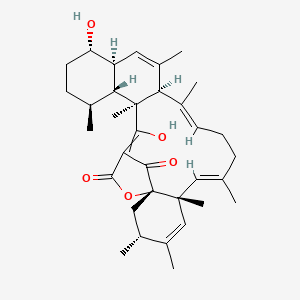


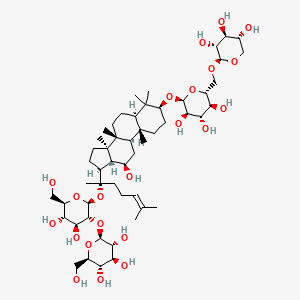
![(1'R,2R,3S,4'S,6S,8'R,12'S,13'S,20'R,21'R,24'S)-2-cyclohexyl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10780508.png)
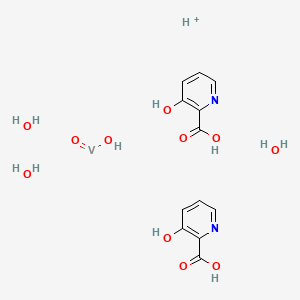
![2-[3,5-Dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10780539.png)
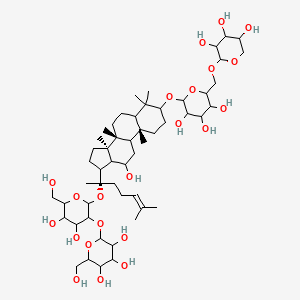
![(2R,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10780546.png)
![(7Z,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B10780551.png)
